molecular formula C10H9F3O3 B13606451 1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one

1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13606451
M. Wt: 234.17 g/mol
InChI Key: REQVPKLQCMXJEG-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, with two methoxy groups positioned at the 2 and 6 positions on the phenyl ring

Preparation Methods

The synthesis of 1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,6-dimethoxyphenyl derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a catalyst under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:

    1-(2,6-Dimethoxyphenyl)-2,2-difluoroethanone: Similar structure but with two fluorine atoms instead of three, leading to different chemical and biological properties.

    Tris(2,6-dimethoxyphenyl)methyl carbenium ion: A related compound used in mass spectrometry for the analysis of primary amines. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H9F3O3/c1-15-6-4-3-5-7(16-2)8(6)9(14)10(11,12)13/h3-5H,1-2H3

InChI Key

REQVPKLQCMXJEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C(F)(F)F

Origin of Product

United States

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